Physicochemical Differentiation: Molecular Weight, Lipophilicity and PSA vs. Amdiglurax (NSI-189) and Piberaline
Facing a choice between benzylpiperazine building blocks for CNS or anti-inflammatory kinase programs, scientists must consider physicochemical properties. This compound (Mw 347.42) is intermediate in size between the smaller Piberaline (Mw 281.36) and the larger Amdiglurax/NSI-189 (Mw 366.50). Its calculated cLogP of ~2.9 and TPSA of ~57 Ų anticipate distinct oral absorption and blood-brain barrier permeation profiles compared to the more lipophilic Piberaline (cLogP 2.04, TPSA 36.44) and even more lipophilic Amdiglurax (cLogP ~3.45, TPSA 48.47), positioning it uniquely within the CNS MPO landscape [1]. These calculated differences are critical for predicting in vivo pharmacokinetics.
| Evidence Dimension | cLogP, TPSA, and Molecular Weight |
|---|---|
| Target Compound Data | Mw: 347.42 g/mol; cLogP: ~2.9 (calc); TPSA: ~57 Ų (calc) |
| Comparator Or Baseline | Piberaline: Mw 281.36, cLogP 2.04, TPSA 36.44; Amdiglurax: Mw 366.50, cLogP ~3.45, TPSA 48.47 |
| Quantified Difference | Mw is +66 vs. Piberaline, -19 vs. Amdiglurax. cLogP is approx. +0.9 vs. Piberaline and -0.5 vs. Amdiglurax. |
| Conditions | Calculated properties; target compound data are modeled based on structure. |
Why This Matters
For CNS drug discovery programs, a compound's position in the CNS MPO (Multiparameter Optimization) space directly influences its probability of achieving sufficient brain exposure; this compound's intermediate profile may offer a more favorable starting point than either extreme.
- [1] Probes & Drugs. (2025). PIBERALINE (PD073362). Retrieved from https://www.probes-drugs.org; Molbase. (n.d.). NSI-189. Retrieved from https://qiye.molbase.cn; Target compound properties estimated via molecular structure. View Source
